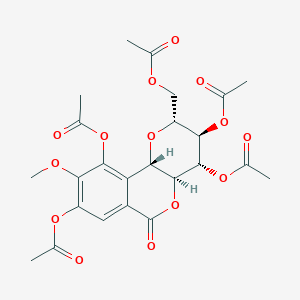

Bergenin Pentaacetate

Descripción general

Descripción

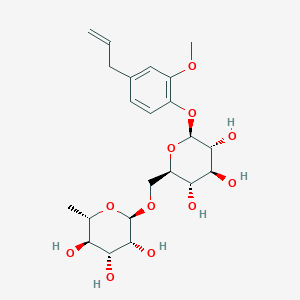

Bergenin Pentaacetate is a derivative of Bergenin . Bergenin is a C-glycoside of 4-O-methylgallic acid, isolated from medicinal plants such as Flueggea leucopyrus, Bergenia crassifolia, Mallotus philippensis, Corylopsis spicata, Caesalpinia digyna, Mallotus japonicus, and Sacoglottis gabonensis .

Synthesis Analysis

Bergenin derivatives were designed and synthesized for the search of new types of immunosuppressants . The inhibitory effect may come from the suppression of both IFN-γ and IL-4 cytokines . Alkylated derivatives of bergenin with n-hexyl and n-heptyl on the two phenolic hydroxyl groups showed better inhibitory activities .

Molecular Structure Analysis

The optimized structure of bergenin was obtained at the DFT-B3LYP/6-31G(d) level of theory . The ESP of bergenin was generated by mapping the molecular electrostatic potential (MEP) to the electron density surface constructed at an isovalue of 0.002 .

Chemical Reactions Analysis

Bergenin potentially exerts an inhibitory effect on galectin-3 . This effect is due to the strong electrostatic interactions between bergenin and positively charged regions of its target molecules .

Physical And Chemical Properties Analysis

Bergenin Pentaacetate has a molecular formula of C24H26O14 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored protected from air and light, refrigerated or frozen (2-8 °C) .

Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Activities : Bergenin pentaacetate has been evaluated for its potential in antioxidant and antimicrobial activities. It has shown promise in scavenging DPPH radicals and inhibiting microbial growth and xanthine oxidase activity. These activities can be optimized through selective structural modification (Nazir et al., 2011).

Anti-Inflammatory and Antitussive Properties : Bergenin, from which Bergenin Pentaacetate is derived, exhibits anti-inflammatory, antitussive, and wound healing activities. It has been studied for its effect on colitis and found to alleviate symptoms in mice, suggesting potential applications in gastrointestinal disorders (Wang et al., 2018).

Anti-Arthritic and Anti-Inflammatory Activities : Bergenin is a major component of botanical extracts used in traditional medicine for rheumatism and wound healing. Its derivative, Bergenin Pentaacetate, could potentially share these properties, contributing to anti-arthritic and anti-inflammatory effects (Bharate et al., 2019).

Cardiac Arrhythmias Treatment : Bergenin has shown therapeutic effects on cardiac arrhythmias in animal models, suggesting a potential role for its derivatives in cardiovascular treatments (Pu et al., 2002).

Nanotechnological Perspectives : Bergenin has been reported to exhibit a range of activities like hepatoprotective, anti-inflammatory, anticancer, and neuroprotective effects. Nanotechnology can be employed to enhance the bioavailability of bergenin, indicating potential applications for its derivatives in various therapeutic areas (Madaan et al., 2021).

Diabetic Testicular Complications Treatment : Bergenin isolated from certain plants has shown therapeutic efficacy on diabetic testicular complications in animal models. This indicates its potential in treating reproductive health issues related to diabetes (Sanjeev et al., 2019).

Urate-Lowering in Hyperuricemia : Bergenin has been found to reduce serum urate levels in hyperuricemia mice, suggesting its potential as a novel therapeutic strategy for hyperuricemia (Chen et al., 2020).

Antinociceptive Properties : Bergenin exhibits antinociceptive properties in models of inflammatory pain, potentially useful for controlling inflammatory pain (de Oliveira et al., 2011).

Analytical and Therapeutic Insights : Bergenin, including its derivatives, has been a subject of extensive pharmacological and analytical studies, indicating its broad range of biological activities and potential therapeutic applications (Patel et al., 2012).

Mecanismo De Acción

Target of Action

Bergenin Pentaacetate, a derivative of Bergenin, primarily targets several enzymes and proteins critical in cellular functioning. These include reelin, GSK-3β, Lingo-1, Ten-4, GP-43, Aβ 1-42, P-tau, SOD1,2, GPx, Glx1, NQO1, HO1, PPAR-ɣ, BDNF, VEGF, and STAT6 . It also targets galectin-3, an enzyme that plays a major role in cell–cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, metastasis, and apoptosis in cancer .

Mode of Action

Bergenin Pentaacetate interacts with its targets, leading to alterations in their activity. For instance, it has been shown to alter the activity of several cytokines, such as IL-6, IL-1β, TNF-α, and TGF-β . The compound’s interaction with its targets results in changes that contribute to its pharmacological properties.

Biochemical Pathways

Bergenin Pentaacetate affects several biochemical pathways. It has been shown to involve PI3K/Akt, NF-κB, PKC, Nrf2, and Sirt1/FOXO3a pathways . The biosynthetic pathway of Bergenin, the parent compound of Bergenin Pentaacetate, has been elucidated and reconstructed in Escherichia coli, involving the de novo biosynthetic pathway of 4-O-methyl gallic acid 2-C-β-D-glycoside, which is the direct precursor of bergenin .

Pharmacokinetics

Bergenin, its parent compound, is known to have poor solubility, lower oral bioavailability, and a shorter half-life . These factors impact the bioavailability of Bergenin and may similarly affect Bergenin Pentaacetate.

Result of Action

The molecular and cellular effects of Bergenin Pentaacetate’s action are likely to be similar to those of Bergenin. It has been shown to reduce the release of reactive oxygen species (ROS), down-regulate inflammatory factors, and inhibit apoptosis and autophagy . Additionally, expression of PPAR-γ-related genes is increased, and phosphorylation of P38 MAPK, NF-κB p65, and JAK2/STAT1-related proteins is decreased .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bergenin Pentaacetate. For instance, temperature has been found to significantly correlate with the content of Bergenin in plants . Such environmental factors may also influence the action of Bergenin Pentaacetate.

Propiedades

IUPAC Name |

[(2R,3R,4R,4aS,10bS)-3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3/t16-,19-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBOXCFFSWALMZ-XTNBEGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bergenin Pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

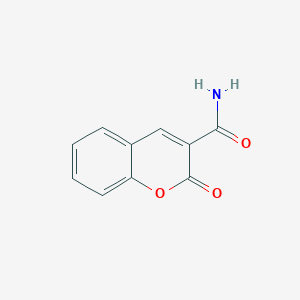

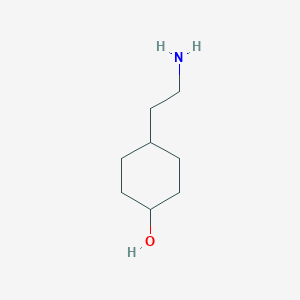

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Bergenin Pentaacetate?

A: Bergenin Pentaacetate is a derivative of Bergenin, a natural product found in Viburnum nervosum. [] While the provided research article focuses on the isolation and characterization of Bergenin and its derivatives, including Bergenin Pentaacetate, it primarily highlights the spectroscopic data (NMR, IR) used for their structural elucidation. [] The article doesn't explicitly provide the molecular formula or weight of Bergenin Pentaacetate.

Q2: Can you describe the synthesis of Bergenin Pentaacetate as detailed in the research?

A: The research article outlines the synthesis of Bergenin Pentaacetate from Bergenin using acetic anhydride in the presence of pyridine. [] This acetylation reaction replaces the five hydroxyl (-OH) groups of Bergenin with acetyl groups (-OCOCH3), resulting in Bergenin Pentaacetate. The product's structure was then confirmed using spectroscopic methods like NMR and IR. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)

![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)

![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)

![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)